Bienvenue dans la boutique en ligne BenchChem!

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

miRNA modulation Rab9 promoter activation phenotypic screening

Procure this 6-nitrobenzothiazole-furan carboxamide for confirmatory screening in Rab9-dependent trafficking assays. It is a validated 'Active' hit in the Rab9 promoter activator qHTS assay (Potency 794.3 nM) and confirmed inactive in the miR-21 counter-screen, reducing false-positive risk. Use as the unsubstituted furan reference standard in SAR libraries alongside the 5-methyl-furan and tetrahydrofuran analogs to deconvolute furan-substituent effects on potency and selectivity.

Molecular Formula C12H7N3O4S
Molecular Weight 289.27
CAS No. 300568-05-2
Cat. No. B2369424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS300568-05-2
Molecular FormulaC12H7N3O4S
Molecular Weight289.27
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H7N3O4S/c16-11(9-2-1-5-19-9)14-12-13-8-4-3-7(15(17)18)6-10(8)20-12/h1-6H,(H,13,14,16)
InChIKeyYYAYRDHIHZRYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 300568-05-2): A Differentiated Nitro-Heterocyclic Scaffold for Targeted Screening and SAR Procurement


N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 300568-05-2) is a synthetic nitro-substituted benzothiazole-furan carboxamide with a molecular weight of 289.27 g/mol and a computed XLogP3 of 2.8 [1]. Classified among 6-nitrobenzothiazole derivatives, it possesses a distinctive furan-2-carboxamide moiety at position 2, which differentiates it from other common heteroaromatic substitutions. Quantitative high-throughput screening (qHTS) data deposited in ChEMBL (CHEMBL1521136) provide the primary publicly available biological profile for this compound, showing a nuanced target-specific activity pattern rather than broad cytotoxicity [2]. These data allow for data-driven compound selection in focused screening campaigns and structure–activity relationship (SAR) studies.

Why N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide Cannot Be Replaced by Unsubstituted or 6-Amino Analogs in Focused Screening Libraries


Within the 6-substituted benzothiazole-2-carboxamide class, the 6-nitro group imposes electronic, lipophilic, and hydrogen-bonding properties that are not interchangeable with the 6-amino or unsubstituted analogs. The nitro substituent lowers the HOMO energy, alters π-stacking potential with aromatic residues, and changes the hydrogen-bond acceptor count relative to the 6-amino variant [1]. ChEMBL activity records confirm that these structural differences translate into measurable selectivity: N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide is classified as 'Not Active' in a miR-21 modulator assay while retaining activity as a Rab9 promoter activator, a pattern that cannot be assumed for other 6-substituted benzothiazole-2-carboxamides without empirical verification [2]. Generic substitution without orthogonal confirmation of target engagement therefore risks loss of the specific phenotypic signature documented for this scaffold.

Quantitative Differentiation Evidence for N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 300568-05-2)


Differential Target Activity: miR-21 Inactivity vs. Rab9 Promoter Activation in qHTS

In qHTS confirmatory assays deposited in ChEMBL, N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CHEMBL1521136) showed divergent activity across two targets. It was categorized as 'Not Active' in the qHTS assay for modulators of miRNAs and/or activators of miR-21 (CHEMBL1613836), with a recorded potency of 464.5 nM [1]. Concurrently, it was categorized as 'Active' in the qHTS assay for Rab9 promoter activators (CHEMBL1613838), with a recorded potency of 794.3 nM [1]. This differential selectivity implies that the compound does not act as a promiscuous transcription or translation modulator, providing a defined phenotypic fingerprint that can guide procurement for focused Rab9-pathway or miRNA counter-screen applications.

miRNA modulation Rab9 promoter activation phenotypic screening

Physicochemical Differentiation from 6-Amino Analog: Lipophilicity and Hydrogen-Bonding Profile

The replacement of the 6-nitro group with a 6-amino group (CAS 517902-22-6) alters key computed drug-likeness parameters. N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide has an XLogP3 of 2.8, a molecular weight of 289.27 g/mol, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. The 6-amino analog has an XLogP3 of 2.3, MW 259.29 g/mol, 2 HBD, and 5 HBA [2]. The ΔXLogP3 of +0.5 indicates moderately higher lipophilicity, and the different HBD/HBA counts predict altered permeability and solubility profiles. These differences are meaningful when selecting compounds for cell-based assays where passive membrane permeability and aqueous solubility are critical experimental variables.

physicochemical properties lead optimization ADME prediction

Structural Uniqueness for Chemogenomic Library Design: Furanyl vs. Methyl-Furanyl vs. Tetrahydrofuranyl Analogs

Compared to the 5-methyl-furan analog (CAS not assigned; PubChem CID 844623), N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide possesses an unsubstituted furan ring, resulting in a lower molecular weight (289.27 vs. 303.30 g/mol) and a lower XLogP3 (2.8 vs. 3.2) [1][2]. The tetrahydrofuran analog (CAS 546100-26-9) replaces the planar aromatic furan with a saturated oxolane ring, increasing molecular flexibility and altering the spatial orientation of the carboxamide group . These differences impact scaffold diversity metrics: the unsubstituted furan provides a distinct vector for π–π stacking interactions, while the nitro group's electron-withdrawing character modulates the electronic density of the benzothiazole core. For chemogenomic library procurement, including the parent furan scaffold ensures coverage of chemical space that is not redundant with the methyl-substituted or saturated analogs.

chemogenomics library design scaffold diversity

Class-Level Antiproliferative Potential Inferred from 6-Nitrobenzothiazole-2-Carboxamide SAR

A 2019 study on nitro- and amino-substituted benzimidazole/benzothiazole-2-carboxamides reported that trimethoxy-substituted benzimidazole-2-carboxamide 8 exhibited antiproliferative activity with IC50 values of 0.6–2.0 µM across three human cancer cell lines [1]. While the target compound was not directly tested in that study, the presence of the 6-nitro substituent and the 2-carboxamide linker places N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide within the same chemotype that yielded active antiproliferative agents. Separately, 6-nitrobenzothiazole-containing derivatives have been reported as anti-tubercular agents targeting DprE1 [2]. This class-level evidence supports the inclusion of the target compound in antiproliferative screening panels, where its unique furan substitution may confer selectivity advantages over previously reported analogs.

antiproliferative anticancer class-level inference

High-Impact Research and Procurement Scenarios for N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 300568-05-2)


Focused Rab9-Pathway Phenotypic Screening with Built-In Counter-Screen Selectivity

Procure this compound for secondary confirmatory screening in Rab9-dependent trafficking or autophagy assays, leveraging its documented 'Active' classification in the Rab9 promoter activator qHTS assay (Potency 794.3 nM) and its confirmed inactivity in the miR-21 modulator counter-screen [1]. This pre-validated differential activity reduces the risk of advancing false-positive hits from primary screens.

Systematic Furan-Substituent SAR for Benzothiazole-2-Carboxamide Lead Optimization

Include this compound as the unsubstituted furan reference standard in a matrixed SAR library alongside the 5-methyl-furan analog (MW 303.30, XLogP3 3.2) and the tetrahydrofuran analog (CAS 546100-26-9) [2]. This enables quantitative assessment of furan-substituent effects on potency, selectivity, and ADME parameters within a consistent benzothiazole-2-carboxamide scaffold.

Chemogenomic Library Diversification for Nitro-Heterocycle Screening Collections

Add this compound to diversity-oriented screening decks that already contain 6-amino-benzothiazole, 6-methoxy-benzothiazole, or unsubstituted benzothiazole cores. The 6-nitro group introduces distinct electronic properties (electron-withdrawing, XLogP3 2.8) that complement the electron-donating amino analogs (XLogP3 2.3), maximizing coverage of the drug-like chemical space defined by the benzothiazole-furan pharmacophore [3].

Antiproliferative Panel Screening Informed by Class-Level Chemotype Activity

Deploy this compound in antiproliferative assays against human cancer cell lines (e.g., HeLa, MCF-7, SW620) based on the demonstrated activity of structurally related benzothiazole-2-carboxamides (IC50 0.6–2.0 µM) [4]. The unsubstituted furan ring may yield selectivity advantages over the previously reported trimethoxy-substituted analogs, warranting empirical IC50 determination.

Quote Request

Request a Quote for N-(6-nitro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.